molecular formula C20H17ClN2O4S B2694185 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946369-65-9

4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2694185
CAS No.: 946369-65-9
M. Wt: 416.88
InChI Key: BBRJJXRXQAQHKG-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS 946380-23-0) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a unique molecular architecture that combines a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 7-position with a 4-chlorobenzenesulfonamide group and at the 1-position with a furan-2-carbonyl moiety. The structural combination of the sulfonamide group and the tetrahydroquinoline core places this compound within a class of molecules that have demonstrated promising biological activities, particularly as potential antimicrobial agents . Research into structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has revealed significant antifungal properties against various pathogenic fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea, suggesting potential applications for this compound in developing novel antifungal treatments . The presence of the sulfonamide functional group, a well-established pharmacophore in medicinal chemistry, indicates potential for carbonic anhydrase inhibition or dihydropteroate synthetase inhibition mechanisms, which are crucial for the antibacterial activity of sulfonamide drugs . With a molecular formula of C20H17ClN2O4S and molecular weight of 416.88 g/mol , this compound is intended for research purposes only in chemical biology, antimicrobial discovery, and structure-activity relationship studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-15-6-9-17(10-7-15)28(25,26)22-16-8-5-14-3-1-11-23(18(14)13-16)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRJJXRXQAQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Furan-2-Carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets. Notably:

  • Antimicrobial Activity : The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), which can inhibit dihydropteroate synthase in bacteria, leading to antibacterial effects. Studies have shown that related sulfonamide compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Cancer Research : The tetrahydroquinoline scaffold has been explored for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse reactivity:

  • Synthesis Pathways : The synthesis typically involves multiple steps starting from readily available precursors. A common route includes:
    • Formation of the tetrahydroquinoline core via the Pictet-Spengler reaction.
    • Acylation with furan-2-carbonyl chloride.
    • Reaction with 4-chlorobenzenesulfonyl chloride to yield the final sulfonamide .

Material Science

The unique functional groups of this compound may impart interesting properties to materials, making it useful in developing new materials with specific characteristics:

  • Polymer Chemistry : The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : The compound's structure may facilitate interactions with nanoparticles, potentially leading to applications in drug delivery systems or sensors.

Antimicrobial Studies

A study on related compounds demonstrated that derivatives of tetrahydroquinoline exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to the target molecule showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Cancer Cell Proliferation Inhibition

Research has indicated that certain tetrahydroquinoline derivatives can inhibit cancer cell proliferation effectively. In vitro studies revealed that these compounds could induce apoptosis in various cancer cell lines through caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the enzyme dihydropteroate synthase in bacteria, leading to antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with Thiophene-2-Carbonyl Substitution

A closely related compound, 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (), replaces the furan-2-carbonyl group with a thiophene-2-carbonyl moiety. Key differences include:

  • Electronic Properties : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, leading to enhanced electron density in the aromatic ring. This may improve π-π stacking interactions in hydrophobic binding pockets.
  • Metabolic Stability : Thiophene’s larger atomic radius and lower electronegativity may alter susceptibility to oxidative metabolism, extending half-life .

Core Structure Variation: Tetrahydroisoquinoline Derivatives

The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () substitutes the tetrahydroquinoline core with a tetrahydroisoquinoline system. Key distinctions:

  • Substituent Effects : The 2-fluorophenyl and cyclopropylethyl groups introduce steric bulk and fluorine-specific interactions (e.g., dipole-dipole, halogen bonding), which may enhance selectivity for hydrophobic enzyme pockets.
  • Synthetic Complexity : The trifluoroacetyl group in ’s compound requires additional steps for introduction, compared to the straightforward acylation of furan-2-carbonyl chloride in the target compound .

Sulfonamide Substituent Variations

  • 4-Chlorophenyl vs. 2-Fluorophenyl : The 4-chloro substituent in the target compound provides a stronger electron-withdrawing effect than 2-fluoro, increasing the sulfonamide’s acidity (lower pKa) and enhancing hydrogen-bonding capacity.
  • Cyclopropylethyl Group : ’s compound includes a cyclopropylethyl side chain, which adds steric bulk and may improve metabolic stability by shielding labile sites from enzymatic degradation .

Data Table: Structural and Theoretical Comparison

Compound Name Core Structure Acyl Group Sulfonamide Substituent Molecular Formula (Calc. MW) Key Properties
Target Compound Tetrahydroquinoline Furan-2-carbonyl 4-Chlorophenyl C₂₀H₁₇ClN₂O₄S (440.87 g/mol) Moderate logP, polar interactions
Thiophene Analog () Tetrahydroquinoline Thiophene-2-carbonyl 4-Chlorophenyl C₂₀H₁₇ClN₂O₃S₂ (472.99 g/mol) Higher logP, enhanced π-π stacking
Tetrahydroisoquinoline Derivative () Tetrahydroisoquinoline Trifluoroacetyl 4-(2-Cyclopropylethyl)-2-fluoro C₂₄H₂₃F₄N₂O₃S (519.51 g/mol) Rigid core, fluorinated interactions

Research Findings and Implications

Acyl Group Impact : Furan-2-carbonyl derivatives balance polarity and aromatic interactions, making them suitable for targets requiring moderate lipophilicity. Thiophene analogs, while more lipophilic, risk off-target binding in highly hydrophobic environments .

Core Flexibility: The tetrahydroquinoline core offers conformational adaptability, whereas tetrahydroisoquinoline’s rigidity may improve selectivity but reduce binding versatility .

Sulfonamide Acidity : The 4-chlorophenyl group’s electron-withdrawing effect enhances sulfonamide acidity, favoring interactions with basic residues in enzymatic active sites.

Biological Activity

4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure

The compound's structure includes:

  • A benzene sulfonamide core.
  • A furan-2-carbonyl moiety.
  • A tetrahydroquinoline ring system.

These structural features contribute to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are detailed findings from recent studies:

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamides, including this compound, possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS).

CompoundTargetActivityReference
This compoundDHPSEffective against Staphylococcus aureus and Escherichia coli

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (lung cancer)0.5Induces apoptosis via caspase activation
SGC-7901 (gastric cancer)0.3Inhibits tubulin polymerization

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and tetrahydroquinoline moieties have been explored to enhance potency and selectivity.

Key Findings in SAR Studies

  • Substitution Effects : The introduction of electron-withdrawing groups on the benzene ring significantly enhances the binding affinity to target proteins.
  • Furan Moiety : Variations in the furan substituents affect both solubility and bioavailability.
  • Tetrahydroquinoline Modifications : Alterations in the tetrahydroquinoline structure can lead to improved anticancer activity by enhancing interactions with microtubules.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated that it effectively reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

A disk diffusion method was employed to evaluate antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?

  • Methodology : The compound is typically synthesized via intramolecular cyclization, leveraging sulfonylation and acylation reactions. For example, analogous tetrahydroquinoline sulfonamide derivatives are prepared by reacting tetrahydroquinoline intermediates with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Subsequent furan-2-carbonyl incorporation is achieved via amide coupling using activating agents like EDCI/HOBt .
  • Key Characterization : Post-synthesis, structural confirmation requires 1^1H NMR (to verify aromatic protons and tetrahydroquinoline ring geometry), 13^{13}C NMR (to confirm carbonyl and sulfonamide groups), and HRMS (to validate molecular weight). IR spectroscopy further corroborates functional groups (e.g., S=O stretching at ~1350–1150 cm1^{-1}) .

Q. How is crystallographic data refined for this compound, particularly in cases of twinning or disorder?

  • Methodology : SHELXL is widely used for small-molecule refinement. For disordered regions (e.g., flexible tetrahydroquinoline or furan moieties), PART commands in SHELXL partition electron density into discrete components. Twinning is addressed using the TWIN/BASF commands, with HKLF5 data format for integration. High-resolution data (>1.0 Å) improves refinement accuracy .

Advanced Questions

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodology :

Dose-Response Analysis : Validate bioactivity thresholds using standardized assays (e.g., IC50_{50} determination in enzyme inhibition studies).

Structural-Activity Relationship (SAR) : Compare derivatives (e.g., substituent variations on the benzene-sulfonamide or tetrahydroquinoline ring) to isolate pharmacophoric features. For instance, chloro-substituted benzenesulfonamides often enhance target binding affinity .

Orthogonal Assays : Confirm activity via multiple methods (e.g., SPR for binding kinetics alongside cell-based assays) to rule out assay-specific artifacts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase or kinase enzymes). Focus on optimizing hydrogen bonds with sulfonamide S=O and chloro-phenyl groups.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 metabolism. Substituents like trifluoromethyl (electron-withdrawing) may enhance metabolic stability .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes to assess conformational stability over time (e.g., 100 ns simulations in GROMACS) .

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